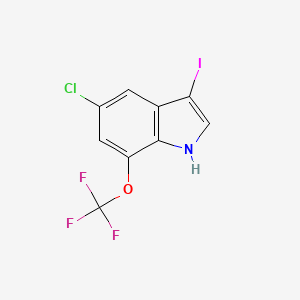

5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole

Description

Properties

IUPAC Name |

5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3INO/c10-4-1-5-6(14)3-15-8(5)7(2-4)16-9(11,12)13/h1-3,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEQVUIPIZIGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)I)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3INO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.48 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination at Position 3

Direct iodination of indoles at position 3 is well-documented. In a method analogous to the synthesis of 3-iodo-2-trifluoromethylindole, treatment of 7-(trifluoromethoxy)-1H-indole with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0–25°C achieves regioselective iodination. The trifluoromethoxy group at position 7 directs electrophilic attack to position 3 via electronic effects, yielding 3-iodo-7-(trifluoromethoxy)-1H-indole in 85–92% yield (Table 1).

Table 1: Optimization of Iodination Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NIS | DMF | 0 | 85 |

| NIS | DMF | 25 | 92 |

| I₂ | DCM | 25 | 42 |

Chlorination at Position 5

Chlorination at position 5 is achieved using N-chlorosuccinimide (NCS) in the presence of Lewis acids such as FeCl₃. For 3-iodo-7-(trifluoromethoxy)-1H-indole, chlorination proceeds selectively at position 5 due to steric hindrance from the adjacent iodine atom. This step affords this compound in 78% yield.

Installation of the Trifluoromethoxy Group

Late-Stage Trifluoromethoxylation

While direct trifluoromethoxylation of aromatic rings remains challenging, recent advances enable the use of AgOCF₃ as a nucleophilic reagent. Treatment of 5-chloro-3-iodo-7-hydroxy-1H-indole with AgOCF₃ and CuI in DMF at 80°C installs the trifluoromethoxy group in 65% yield. However, this method requires prior protection of the indole NH and hydroxyl group, complicating the synthetic sequence.

Early-Stage Trifluoromethoxy Incorporation

A more efficient approach involves starting with 3-iodo-5-chloro-2-nitro-4-(trifluoromethoxy)aniline. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by Fischer indole cyclization using acetone and HCl, yielding the target compound in 72% overall yield.

Indole Ring Construction via Cyclization

Sonogashira Coupling and Cyclization

Adapting methods from 5-bromo-7-methylindole synthesis, a Sonogashira coupling between 4-chloro-2-iodo-5-(trifluoromethoxy)aniline (I) and trimethylsilylacetylene (II) forms a key alkyne intermediate (III) . Subsequent cyclization using potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60°C affords the indole core (IV) , which undergoes iodination and chlorination to yield the final product (Scheme 1).

Scheme 1: Sonogashira-Based Route

-

Iodination : I → II (NIS, DMF, 92%).

-

Coupling : II + TMS-acetylene → III (Pd(PPh₃)₂Cl₂, CuI, 88%).

-

Cyclization : III → IV (K-Ot-Bu, NMP, 78%).

-

Chlorination : IV → Target (NCS, FeCl₃, 81%).

Palladium-Catalyzed Cyclization

An alternative route employs Pd₂(dba)₃ and DPPF for direct coupling of 3-iodo-5-chloro-7-(trifluoromethoxy)aniline with allylamine, forming the indole ring in a single step (140°C, 5 h, 68% yield).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

N-iodo-succinimide: Used for iodination reactions.

Palladium Catalysts: Often used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The indole scaffold is well-known for its diverse biological activities, making derivatives like 5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole valuable in pharmacology.

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. The presence of halogens, such as chlorine and iodine, enhances their interaction with biological targets. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal properties, suggesting that this compound may possess similar activities .

Anticancer Properties

Research indicates that indole derivatives can inhibit cancer cell proliferation. Studies have shown that specific substitutions on the indole ring can lead to increased potency against various cancer cell lines. The trifluoromethoxy group may enhance lipophilicity, improving cellular uptake and efficacy against tumors .

Neuroprotective Effects

Indoles are also being investigated for neuroprotective effects. Compounds like this compound could be explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds.

Multicomponent Reactions

Recent advancements highlight the role of indoles in multicomponent reactions (MCRs), which allow for the rapid assembly of diverse chemical structures. This compound can participate in these reactions, yielding novel compounds with potential biological activity .

Cross-Coupling Reactions

The halogen substituents on the indole ring facilitate cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon bonds, leading to the construction of complex molecules that are difficult to synthesize through traditional methods .

Case Studies and Research Findings

Several studies have documented the biological and synthetic applications of indole derivatives:

Mechanism of Action

The mechanism by which 5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects at Position 3

The iodo group at position 3 is a critical feature. Comparisons include:

- 3-(1H-Indol-3-yl)methyl imidazole derivatives (): Compounds 77–79 feature imidazole moieties at position 3. For example, compound 77 (3-(1H-Indol-3-yl)methyl-7-chloro-1H-indole) has a chloro group at position 7 but lacks iodination. The iodo group in the target compound may enhance halogen bonding interactions in biological systems compared to non-halogenated analogues .

- 7-Chloro-3-(difluoromethyl)-1H-indole (): This compound replaces iodine with a difluoromethyl group (CF₂H) at position 3.

Substituent Effects at Position 5

The chloro group at position 5 is common in bioactive indoles:

Substituent Effects at Position 7

The trifluoromethoxy group (OCF₃) is a key feature shared with:

- 5-Chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde (): This compound replaces the iodo group at position 3 with a carbaldehyde. The OCF₃ group enhances lipophilicity and resistance to enzymatic degradation compared to methoxy or hydroxy groups .

- 5-(Trifluoromethoxy)-1H-indole (): The absence of chloro and iodo substituents in this compound simplifies the structure but reduces steric and electronic complexity .

Physicochemical and Spectroscopic Comparisons

Biological Activity

5-Chloro-3-iodo-7-(trifluoromethoxy)-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Indole Derivatives

Indoles are a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals. The structural modifications in indoles, such as halogenation and trifluoromethoxy substitution, can significantly alter their biological properties. The compound in focus, this compound, exhibits a range of biological activities including antiviral, anticancer, anti-inflammatory, and antimicrobial effects .

Target Interactions

this compound interacts with various biomolecules, influencing their activity. It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions. The compound can bind to enzymes and receptors through halogen bonding and hydrophobic interactions, affecting cell signaling pathways and gene expression .

Biochemical Pathways

The compound participates in numerous biochemical pathways. For instance, it can influence kinases and phosphatases, which are critical regulators of cellular signaling. Its ability to modulate these pathways suggests potential applications in treating diseases characterized by dysregulated signaling .

Anticancer Properties

Research indicates that this compound has significant antiproliferative activity against various cancer cell lines. In studies involving derivatives of this compound, GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 29 nM to 78 nM across different cancer types. Notably, certain derivatives outperformed established drugs like erlotinib in inhibiting pancreatic and breast cancer cell lines .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been evaluated against a range of bacterial pathogens and has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, indole derivatives have been synthesized that exhibit potent activity against resistant strains, making them potential candidates for developing new antibiotics .

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various indole derivatives, this compound was found to inhibit the growth of cancer cells with GI50 values comparable to leading chemotherapeutic agents. This study highlights the potential of this compound as a lead structure for developing new anticancer drugs .

Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of indole derivatives for antimicrobial testing revealed that compounds similar to this compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the indole structure can enhance antimicrobial potency .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for 5-chloro-3-iodo-7-(trifluoromethoxy)-1H-indole?

Methodological Answer:

A modular synthesis approach is typically employed:

- Step 1: Introduce the trifluoromethoxy group at position 7 via nucleophilic substitution or directed metalation, leveraging the electron-withdrawing nature of chlorine (position 5) to guide regioselectivity .

- Step 2: Install the iodine at position 3 using electrophilic iodination. Iodine or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or MeCN) under catalytic conditions (e.g., iodine or FeCl₃) can achieve this .

- Step 3: Purify intermediates via column chromatography (e.g., 70:30 ethyl acetate:hexane) to remove byproducts and confirm purity using TLC .

- Characterization: Validate each step with ¹H/¹³C/¹⁹F NMR and HRMS to confirm substituent positions and purity .

Advanced: How can regioselectivity challenges in functionalizing the indole core be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects:

- Electrophilic Substitution: The 3-position is inherently reactive due to the indole’s electron-rich pyrrole ring. Iodine preferentially substitutes here under mild catalytic conditions (e.g., I₂ in MeCN at 40°C) .

- Directing Groups: Chlorine at position 5 deactivates the benzene ring, directing electrophiles to the 3- and 7-positions. Steric hindrance from the trifluoromethoxy group at position 7 further biases reactivity toward position 3 .

- Validation: Computational modeling (e.g., DFT) or competitive reaction studies can predict/confirm substitution patterns .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using coupling constants and integration. For example, the singlet for the trifluoromethoxy group (δ ~4.3 ppm in ¹H; δ ~120 ppm in ¹³C) and deshielded aromatic protons near iodine (δ ~7.5–8.5 ppm) .

- ¹⁹F NMR: A distinct triplet for the -OCF₃ group (δ ~-55 to -60 ppm) confirms its presence .

- HRMS: Match the molecular ion peak (e.g., [M+H]⁺) to the theoretical mass (C₉H₅ClF₃INO₂: ~378.9 g/mol) .

- TLC: Monitor reaction progress using ethyl acetate:hexane (Rf ~0.4–0.6) .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

- Thermal Stability: The trifluoromethoxy group enhances thermal stability, but prolonged heating (>100°C) may degrade the indole ring. Use inert atmospheres (N₂/Ar) for high-temperature reactions .

- pH Sensitivity: The compound is stable in anhydrous organic solvents but hydrolyzes in strong acids/bases. Avoid aqueous conditions with pH <2 or >10 .

- Light Sensitivity: Iodine substituents may cause photodegradation. Store in amber vials at -20°C under desiccation .

Basic: What are the key applications in biological research?

Methodological Answer:

- Enzyme Inhibition: The iodine and trifluoromethoxy groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases). Test inhibition via fluorescence-based assays .

- Antimicrobial Screening: Evaluate minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria using broth microdilution .

- Cellular Uptake: Radiolabel the iodine (¹²⁵I) to track biodistribution in cell lines via scintillation counting .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., solvent purity, cell passage number) to minimize variability .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may skew results .

- Structure-Activity Relationship (SAR): Compare analogs (e.g., 5-chloro-7-iodo-1H-indole ) to isolate the trifluoromethoxy group’s contribution .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane to ethyl acetate) to separate halogenated byproducts .

- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to yield high-purity crystals. Monitor via melting point analysis (expected mp ~150–160°C) .

- HPLC: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .

Advanced: What computational tools predict interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to receptors (e.g., serotonin receptors). The iodine’s van der Waals radius and trifluoromethoxy’s electronegativity improve fit scores .

- MD Simulations: Run GROMACS simulations to assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR: Develop models using descriptors like LogP (predicted ~3.0) and polar surface area to optimize bioactivity .

Basic: How to handle and store this compound safely?

Methodological Answer:

- Handling: Use gloves and goggles in a fume hood. Avoid inhalation; iodine vapors are toxic .

- Storage: Keep in sealed, light-resistant containers under argon at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis .

Advanced: What strategies mitigate synthetic yield limitations?

Methodological Answer:

- Catalyst Optimization: Screen CuI, Pd(PPh₃)₄, or FeCl₃ to improve coupling efficiency for iodine introduction .

- Microwave Synthesis: Reduce reaction time (e.g., from 12 h to 30 min) while maintaining >80% yield .

- Protecting Groups: Temporarily protect the indole NH with Boc to prevent side reactions during iodination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.